methyl 3,3,3-trifluoro-2-phenoxy-N-[(2-phenylethyl)carbamoyl]alaninate
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Overview
Description
Preparation Methods
The synthesis of methyl 3,3,3-trifluoro-2-phenoxy-N-[(2-phenylethyl)carbamoyl]alaninate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3,3,3-trifluoro-2-phenoxypropanoic acid with an appropriate amine, followed by esterification to form the final product . Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity.
Chemical Reactions Analysis
Methyl 3,3,3-trifluoro-2-phenoxy-N-[(2-phenylethyl)carbamoyl]alaninate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3,3,3-trifluoro-2-phenoxy-N-[(2-phenylethyl)carbamoyl]alaninate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of methyl 3,3,3-trifluoro-2-phenoxy-N-[(2-phenylethyl)carbamoyl]alaninate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
Comparison with Similar Compounds
Methyl 3,3,3-trifluoro-2-phenoxy-N-[(2-phenylethyl)carbamoyl]alaninate can be compared with other similar compounds, such as:
Methyl 3,3,3-trifluoro-2-phenoxy-N-[(2-methoxyphenyl)carbamoyl]alaninate: This compound has a methoxy group instead of a phenylethyl group, which may affect its chemical properties and applications.
Methyl 3,3,3-trifluoro-2-phenoxy-N-{[3-(trifluoromethyl)phenyl]carbamoyl}alaninate: The presence of an additional trifluoromethyl group can influence the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H19F3N2O4 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
methyl 3,3,3-trifluoro-2-phenoxy-2-(2-phenylethylcarbamoylamino)propanoate |
InChI |
InChI=1S/C19H19F3N2O4/c1-27-16(25)18(19(20,21)22,28-15-10-6-3-7-11-15)24-17(26)23-13-12-14-8-4-2-5-9-14/h2-11H,12-13H2,1H3,(H2,23,24,26) |
InChI Key |
ZCSRDJSGBDNZOM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(F)(F)F)(NC(=O)NCCC1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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